molecular formula C14H10N2O B1221540 3-phenyl-1H-cinnolin-4-one

3-phenyl-1H-cinnolin-4-one

Cat. No. B1221540
M. Wt: 222.24 g/mol
InChI Key: DCVQXYWIIQWVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-1H-cinnolin-4-one is a member of pyridazines and a ring assembly.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potentials

The cinnoline nucleus, to which 3-phenyl-1H-cinnolin-4-one belongs, is recognized as a vital bicyclic heterocycle in medicinal chemistry. Derivatives of cinnoline exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. Ongoing research and clinical trials are focused on leveraging these properties to develop compounds with optimized pharmacodynamics and pharmacokinetics (Szumilak & Stańczak, 2019).

Hepatoprotective Properties

Research indicates that certain cinnoline derivatives exhibit hepatoprotective effects. A study on Cichorium endivia L. extract and its constituents revealed that cinnoline derivatives, among other compounds, significantly blocked oxidative stress and cytotoxicity in HepG2 cells. Moreover, these compounds showed protective effects on hepatic tissue by modulating various biochemical markers and exhibited considerable antioxidant potency, suggesting their potential as safe and effective remedies for liver diseases (Chen et al., 2011).

Anti-inflammatory and Ulcerogenicity Properties

Certain synthesized derivatives of cinnoline, like pyrazolo[3,4-d]pyrimidin-4(5H)-one, have demonstrated noteworthy anti-inflammatory activity while minimizing ulcerogenic effects. These findings suggest the potential of these derivatives in creating therapeutic agents with reduced side effects (El-Tombary, 2013).

Antimicrobial Efficacy

Studies on cinoxacin, a cinnoline derivative, have shown its effectiveness against urinary tract infections caused by Escherichia coli and Proteus mirabilis. Its antimicrobial activity, coupled with favorable pharmacokinetic properties, underscores its potential as a therapeutic agent for such infections (Holmes et al., 1974).

properties

Product Name

3-phenyl-1H-cinnolin-4-one

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-phenyl-1H-cinnolin-4-one

InChI

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-16-13(14)10-6-2-1-3-7-10/h1-9H,(H,15,17)

InChI Key

DCVQXYWIIQWVKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=CC=CC=C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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